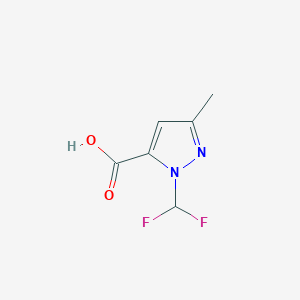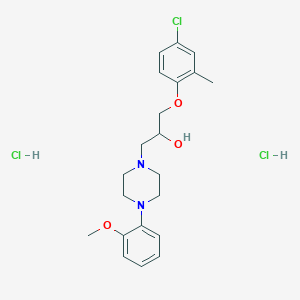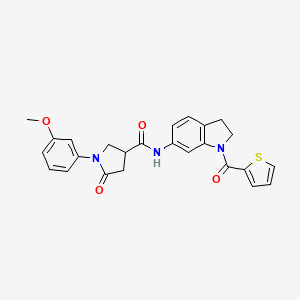
1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 . It is a pyrazole derivative with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Molecular Structure Analysis
The molecular structure of “1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The InChI key for this compound is RJMWVXOLEQPRON-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Researchers have explored the environmental degradation processes of polyfluoroalkyl chemicals, which include compounds related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. These studies focus on understanding the biodegradation mechanisms by which these chemicals break down, identifying microbial pathways that convert them into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). The investigation into microbial degradation pathways is crucial for assessing the environmental fate and potential remediation strategies for these persistent pollutants (Liu & Avendaño, 2013).
Bioaccumulation Potential of PFCAs
Another significant area of research involves understanding the bioaccumulation and environmental persistence of perfluorinated carboxylates (PFCAs), which are structurally related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Studies comparing PFCAs to other persistent organic pollutants highlight the unique challenges in classifying their bioaccumulation potential due to their distinct chemical properties. This research is critical for environmental risk assessments and regulatory decisions regarding the use and disposal of these chemicals (Conder et al., 2008).
Fluorinated Alternatives and Environmental Impact
The transition to fluorinated alternatives, including those related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is also a key research area. Investigations into the environmental releases, persistence, and human and ecological exposure of these alternatives are essential for understanding their safety and impact. These studies aim to fill the knowledge gaps in risk assessments and recommend data generation for informed environmental management (Wang et al., 2013).
Antimicrobial and Anti-inflammatory Applications
Research into the biological activities of trifluoromethylpyrazoles, which are chemically related to the compound , has shown promising anti-inflammatory and antibacterial properties. These findings suggest potential medicinal applications for such compounds, underscoring the importance of further exploring their biological effects and mechanisms of action for therapeutic use (Kaur, Kumar, & Gupta, 2015).
Synthesis and Biological Applications
The synthesis and biological applications of pyrazole carboxylic acid derivatives, including those related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, are a vibrant field of study. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Research in this area focuses on developing new synthetic methods and exploring the pharmacological potential of these derivatives (Cetin, 2020).
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWVXOLEQPRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~6~-(3-methoxybenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2734675.png)
![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)

![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)



![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)


